molecular formula C23H24N2O6 B2609244 5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-54-7

5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2609244
CAS No.: 1021222-54-7
M. Wt: 424.453
InChI Key: VETHLHRDQAEJIF-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Properties

IUPAC Name

1-methyl-4-oxo-5-phenylmethoxy-N-(3,4,5-trimethoxyphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-25-13-21(31-14-15-8-6-5-7-9-15)18(26)12-17(25)23(27)24-16-10-19(28-2)22(30-4)20(11-16)29-3/h5-13H,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETHLHRDQAEJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, which can affect various physiological processes such as muscle contraction and neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used medication for hypertension and angina.

    Nicardipine: Used to treat high blood pressure and angina.

Uniqueness

5-(benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its trimethoxyphenyl group, in particular, may enhance its pharmacological properties and make it a valuable compound for further research and development.

Biological Activity

5-(Benzyloxy)-1-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with a benzyloxy group and a trimethoxyphenyl moiety. Its structural characteristics suggest potential interactions with various biological targets.

Structural Formula

C19H22N2O5\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_5

Antimicrobial Activity

Research has demonstrated that derivatives of the dihydropyridine class exhibit antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli16 μM
This compoundS. aureus8 μM

Anticancer Activity

In vitro studies indicate that this compound may possess anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-73.7
HCT1162.2
HEK2935.3

The biological activity of the compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
  • Receptor Interaction : Binding to cellular receptors could alter signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Modulation : Some studies suggest that compounds with similar structures can modulate oxidative stress responses in cells.

Study on Anticancer Properties

A recent study evaluated the anticancer activity of various dihydropyridine derivatives, including our compound of interest. The results indicated that the compound significantly inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of 3.7 µM. This suggests that it could be a candidate for further development as an anticancer agent.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of related compounds against a panel of bacterial strains. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, particularly E. coli and S. aureus.

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